{[4-(Dimethylamino)phenyl]methylidene}propanedial
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Overview
Description
{[4-(Dimethylamino)phenyl]methylidene}propanedial is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanedial moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Dimethylamino)phenyl]methylidene}propanedial typically involves the condensation of 4-(dimethylamino)benzaldehyde with malonic acid or its derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[4-(Dimethylamino)phenyl]methylidene}propanedial can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the propanedial moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted aromatic compounds, depending on the specific reaction pathway and conditions.
Scientific Research Applications
Chemistry
In chemistry, {[4-(Dimethylamino)phenyl]methylidene}propanedial is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to understand its efficacy and safety in various medical applications.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of {[4-(Dimethylamino)phenyl]methylidene}propanedial involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol: This compound shares a similar structural motif but differs in its functional groups and reactivity.
N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline: Another related compound with variations in the substituents attached to the aromatic ring.
Uniqueness
The uniqueness of {[4-(Dimethylamino)phenyl]methylidene}propanedial lies in its specific combination of functional groups, which confer distinct reactivity and properties
Properties
CAS No. |
82700-51-4 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylidene]propanedial |
InChI |
InChI=1S/C12H13NO2/c1-13(2)12-5-3-10(4-6-12)7-11(8-14)9-15/h3-9H,1-2H3 |
InChI Key |
JYFUUOGYXHZHBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C=O)C=O |
Origin of Product |
United States |
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